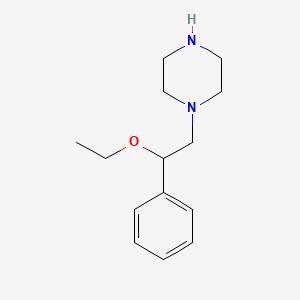

1-(2-Ethoxy-2-phenylethyl)piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Medicinal Chemistry

The piperazine ring is a cornerstone in the design and development of new therapeutic agents. nih.govnih.gov Its versatile and robust structure allows for a wide range of chemical modifications, enabling the creation of new bioactive molecules for treating various diseases. nih.gov Piperazine derivatives are prevalent in pharmaceuticals, with applications as antipsychotics, antidepressants, anxiolytics, and anticancer agents, among others. nih.govresearchgate.net

The significance of the piperazine moiety in medicinal chemistry can be attributed to several key properties:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability of drug candidates. nih.gov

Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. nih.gov Furthermore, the nitrogen atoms provide points for substitution, allowing for the introduction of various functional groups to modulate pharmacological activity. researchgate.net

Blood-Brain Barrier Permeability: Many small molecule piperazine derivatives are capable of crossing the blood-brain barrier, making them particularly useful for developing drugs that target the central nervous system. researchgate.net

The inclusion of a piperazine core in 1-(2-Ethoxy-2-phenylethyl)piperazine firmly places it within this important class of compounds and suggests that it could be a scaffold for the development of novel neurologically active agents.

Significance of the Phenylethyl and Ethoxy Moieties in Bioactive Compounds

The phenylethyl moiety consists of a phenyl group attached to an ethyl chain. This structural feature is found in a variety of bioactive compounds and is known to contribute to:

Lipophilicity: The aromatic phenyl group is hydrophobic, which can enhance the molecule's ability to cross cell membranes. researchgate.net

Receptor Interactions: The phenyl ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity.

Diverse Biological Activities: Phenylethyl derivatives have been associated with a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govnih.gov

The ethoxy group is an ether linkage with an ethyl chain. The incorporation of an ethoxy group can modulate a compound's properties in several ways: vaia.com

Solubility and Lipophilicity: The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility. The ethyl group contributes to its lipophilicity. numberanalytics.com This balance is crucial in drug design. vaia.com

Metabolic Stability: Ether linkages are generally more stable to metabolic degradation compared to other functional groups like esters, which can lead to a longer duration of action for a drug. numberanalytics.com

Conformational Flexibility: The ethoxy group can introduce a degree of conformational flexibility, which may allow the molecule to adopt an optimal orientation for binding to its biological target. vulcanchem.com

The combination of the phenylethyl and ethoxy moieties in this compound suggests a compound with a balance of lipophilic and hydrophilic properties, as well as the potential for specific interactions with biological targets.

Overview of Research Trajectories in Novel Compound Development

The development of novel compounds in medicinal chemistry often follows several key trajectories, many of which are relevant to a molecule like this compound.

Scaffold-Based Drug Design: The piperazine ring serves as a privileged scaffold that can be decorated with various functional groups to create libraries of compounds for screening against different biological targets. ontosight.ai Research in this area focuses on synthesizing new derivatives and evaluating their structure-activity relationships. nih.gov

Fragment-Based Drug Discovery: The phenylethyl and ethoxy moieties can be considered as fragments that could be combined with other chemical building blocks to design new molecules with desired pharmacological profiles.

Repurposing and Analogue Development: Existing drugs containing piperazine, phenylethyl, or ether functionalities can serve as starting points for the design of new analogues with improved efficacy, selectivity, or pharmacokinetic properties.

Computational and In Silico Modeling: Molecular modeling and computational chemistry are increasingly used to predict the properties and biological activities of new compounds before they are synthesized. This can help to prioritize synthetic efforts and guide the design of more effective drug candidates.

For a compound like this compound, future research would likely involve its synthesis and purification, followed by a comprehensive evaluation of its physicochemical properties and a broad screening for biological activity across various assays. Depending on the initial findings, further structural modifications could be made to optimize its properties for a specific therapeutic application.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6722-51-6 |

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| InChI | InChI=1S/C14H22N2O/c1-2-17-14(13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,14-15H,2,8-12H2,1H3 |

Table 2: Structural Components and their Significance

| Moiety | Chemical Structure | Significance in Bioactive Compounds |

| Piperazine | A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. | Common scaffold in medicinal chemistry, provides points for substitution, influences solubility and bioavailability. nih.govnih.gov |

| Phenylethyl | A phenyl group attached to an ethyl group. | Contributes to lipophilicity, facilitates membrane permeability, and can engage in receptor binding. researchgate.net |

| Ethoxy | An ethyl group bonded to an oxygen atom. | Modulates solubility and lipophilicity, can improve metabolic stability, and adds conformational flexibility. vaia.comnumberanalytics.com |

Structure

2D Structure

Properties

CAS No. |

6722-51-6 |

|---|---|

Molecular Formula |

C14H22N2O |

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-(2-ethoxy-2-phenylethyl)piperazine |

InChI |

InChI=1S/C14H22N2O/c1-2-17-14(13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,14-15H,2,8-12H2,1H3 |

InChI Key |

KOSZSUOVPAWNRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN1CCNCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Ethoxy 2 Phenylethyl Piperazine

Strategies for Piperazine (B1678402) Ring Formation in Related Derivatives

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. These methods can be broadly categorized into those that build the ring from acyclic precursors and those that functionalize a pre-existing piperazine molecule.

One of the most fundamental and widely used methods for synthesizing substituted piperazines is through nucleophilic substitution reactions. This approach can be used to form the piperazine ring itself or, more commonly, to introduce substituents onto the nitrogen atoms of a pre-existing piperazine ring (N-alkylation).

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where the nucleophilic nitrogen atom of an amine attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group in a single, concerted step gacariyalur.ac.inlibretexts.org. The formation of the piperazine ring can be achieved by reacting a 1,2-diamine, such as ethylenediamine (B42938), with a 1,2-dihaloethane. However, this method can lead to polymerization. A more controlled approach involves the reaction of an N-substituted aniline with bis-(2-haloethyl)amine nih.gov.

More frequently, this method is employed for the N-alkylation of piperazine. The reaction involves treating piperazine with an alkyl halide (chloride or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile researchgate.net. To avoid the common side reaction of N,N'-dialkylation, an excess of piperazine can be used, or one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc) mdpi.com.

| Piperazine Reactant | Alkyl Halide | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| N-methylpiperazine | 1-bromo-4-nitro-2-(trifluoromethyl)benzene | Not specified | 1-Methyl-4-[4-nitro-2-(trifluoromethyl)benzyl]piperazine | nih.gov |

| Piperazine | N-(3-bromopropyl)phthalimide | K₂CO₃, Acetonitrile, Reflux | 1-(3-Phthalimidopropyl)piperazine | [No source found] |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | SNAr conditions | Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate | mdpi.com |

Condensation reactions provide another powerful route to the piperazine core. These methods involve forming the heterocyclic ring by joining two or more smaller molecules with the elimination of a small molecule, such as water. A classic approach is the reaction between ethylenediamine and a 1,2-dielectrophile, such as a dihaloalkane nih.gov.

A related strategy involves the intramolecular condensation of a suitable acyclic precursor. For instance, a diamine can be condensed with a molecule containing two carbonyl groups or their equivalents. In one patented synthesis, a piperazinone ring was prepared via an intramolecular condensation that formed a lactam moiety within the ring structure mdpi.com. These cyclization reactions are foundational in building the core heterocycle from simpler, linear starting materials.

Modern synthetic methods offer more sophisticated ways to construct the piperazine ring, including catalytic reductive cyclization. A notable example is the synthesis of C-substituted piperazines from primary amines and nitrosoalkenes mdpi.comnih.govresearcher.life. This method involves a sequential double Michael addition of a primary amine to two nitrosoalkene molecules to form a bis(oximinoalkyl)amine intermediate mdpi.comnih.gov.

This dioxime intermediate then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. The proposed mechanism involves the catalytic hydrogenolysis of both N-O bonds to yield a diimine intermediate, which subsequently cyclizes. Further hydrogenation of the resulting C=N bonds and elimination of ammonia affords the final piperazine product mdpi.com. This process is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere mdpi.com. This methodology is particularly valuable as it allows for the construction of complex piperazines with substituents on the carbon atoms of the ring, not just the nitrogens nih.govresearcher.life.

| Dioxime Precursor | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Symmetrically substituted bis(oximinoalkyl)amine | 5% Pd/C, H₂ (40 bar), 50°C, Methanol | Free Piperazine | Direct formation of the piperazine ring. | mdpi.com |

| Unsymmetrically substituted bis(oximinoalkyl)amine | 5% Pd/C, H₂ (40 bar), 50°C, Methanol, Boc₂O | N-Boc-protected Piperazine | In-situ protection of the resulting piperazine. | mdpi.com |

Synthesis of the 2-Ethoxy-2-phenylethyl Moiety

The synthesis of the target compound, 1-(2-ethoxy-2-phenylethyl)piperazine, is most efficiently achieved by first preparing the 2-ethoxy-2-phenylethyl side chain as a reactive electrophile, which is then coupled with piperazine.

The key intermediate for the side chain is an alkyl halide such as 1-bromo-2-ethoxy-2-phenylethane. A logical and efficient synthesis for this intermediate begins with styrene (B11656) oxide wikipedia.org.

Formation of the Alcohol Precursor : The first step is the synthesis of the alcohol precursor, 2-ethoxy-2-phenylethanol nih.gov. This can be accomplished through the acid- or base-catalyzed ring-opening of styrene oxide with ethanol (B145695). In this reaction, ethanol acts as the nucleophile, attacking one of the epoxide carbons to form the corresponding β-alkoxy alcohol.

Conversion of Alcohol to Alkyl Bromide : The resulting 2-ethoxy-2-phenylethanol is then converted into the desired alkyl bromide. This is a standard functional group transformation. Reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are effective for converting primary alcohols into the corresponding alkyl bromides mdpi.comnih.gov. This reaction replaces the hydroxyl group with a bromine atom, creating the reactive electrophile needed for the subsequent step.

The final step in the synthesis of this compound is the N-alkylation of piperazine with the previously prepared 1-bromo-2-ethoxy-2-phenylethane. This reaction is a classic example of a nucleophilic substitution, where the secondary amine of piperazine attacks the carbon bearing the bromine atom, displacing the bromide ion nih.govresearchgate.net.

To ensure mono-alkylation and prevent the formation of the disubstituted by-product, an excess of piperazine is typically used. The reaction is carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the hydrobromic acid (HBr) produced. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is commonly used to facilitate the reaction.

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|

| Piperazine | 1-Bromo-2-ethoxy-2-phenylethane | K₂CO₃, Acetonitrile, 60-80°C | This compound |

Derivatization Strategies for this compound and its Analogues

The derivatization of this compound primarily targets the secondary amine of the piperazine moiety. This nitrogen atom can readily undergo reactions to form a wide range of functionalized analogues with potential applications in various fields of chemical and pharmaceutical research.

Acylation of the secondary amine in this compound is a straightforward and effective method for introducing a variety of bioactive acyl groups. This reaction typically involves the treatment of the piperazine derivative with an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides often exhibit interesting biological properties.

The general reaction for the acylation of this compound can be represented as follows:

Scheme 1: General acylation of this compound.

A diverse range of acylating agents can be employed, leading to the synthesis of a library of derivatives. The choice of the acyl group is critical as it can significantly influence the biological activity of the resulting molecule.

Table 1: Examples of Acylating Agents and Potential Bioactive Derivatives

| Acylating Agent | Resulting Derivative Structure | Potential Bioactive Moiety |

| Benzoyl chloride | 1-Benzoyl-4-(2-ethoxy-2-phenylethyl)piperazine | Benzoyl group |

| 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)-4-(2-ethoxy-2-phenylethyl)piperazine | Nitrobenzoyl group |

| Cinnamoyl chloride | 1-Cinnamoyl-4-(2-ethoxy-2-phenylethyl)piperazine | Cinnamoyl group |

| Isonicotinoyl chloride | 1-Isonicotinoyl-4-(2-ethoxy-2-phenylethyl)piperazine | Pyridine ring |

Sulfonation of the piperazine nitrogen introduces a sulfonamide group, a well-known pharmacophore present in numerous therapeutic agents. This transformation can modulate the physicochemical properties of the parent molecule, such as its acidity and solubility, and can impart specific biological activities. The reaction is typically carried out by treating this compound with a sulfonyl chloride in the presence of a suitable base.

The general reaction for the sulfonation is as follows:

Scheme 2: General sulfonation of this compound.

Various sulfonyl chlorides can be utilized to synthesize a range of sulfonamide derivatives, each with the potential for unique biological activities.

Table 2: Examples of Sulfonylating Agents and Potential Functional Derivatives

| Sulfonylating Agent | Resulting Derivative Structure | Functional Moiety |

| Benzenesulfonyl chloride | 1-(Benzenesulfonyl)-4-(2-ethoxy-2-phenylethyl)piperazine | Phenylsulfonyl group |

| p-Toluenesulfonyl chloride | 1-(p-Toluenesulfonyl)-4-(2-ethoxy-2-phenylethyl)piperazine | Tosyl group |

| Dansyl chloride | 1-(Dansyl)-4-(2-ethoxy-2-phenylethyl)piperazine | Dansyl group (fluorescent) |

| 4-Acetamidobenzenesulfonyl chloride | 1-(4-Acetamidobenzenesulfonyl)-4-(2-ethoxy-2-phenylethyl)piperazine | Acetamidophenylsulfonyl group |

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a secondary amine, such as this compound. This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group, leading to scaffold expansion and the synthesis of more complex molecules with potential biological activity.

The general scheme for a Mannich reaction involving this compound is:

Scheme 3: General Mannich reaction with this compound.

A variety of substrates with active hydrogen atoms and different aldehydes can be used to generate a diverse set of Mannich bases.

Table 3: Components for Mannich Reactions and Potential Products

| Active Hydrogen Compound | Aldehyde | Resulting Product Structure |

| Acetophenone | Formaldehyde | 1-(3-Oxo-3-phenylpropyl)-4-(2-ethoxy-2-phenylethyl)piperazine |

| Indole | Formaldehyde | 1-((1H-Indol-3-yl)methyl)-4-(2-ethoxy-2-phenylethyl)piperazine |

| Antipyrine | Formaldehyde | 1-((2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)methyl)-4-(2-ethoxy-2-phenylethyl)piperazine |

Related alkylation reactions, such as reductive amination with aldehydes or ketones, can also be employed to introduce a variety of alkyl substituents onto the piperazine nitrogen, further expanding the chemical diversity of the derivatives. nih.gov

The nitrogen atoms of the piperazine ring in this compound can act as ligands, coordinating with various metal ions to form metal complexes. These complexes can exhibit novel properties and applications in areas such as catalysis, materials science, and medicinal chemistry. The formation of these complexes depends on the nature of the metal ion, the solvent, and the reaction conditions.

The general representation of metal complexation is:

Scheme 4: General metal complexation with this compound.

A range of transition metal ions can be used to form complexes with distinct geometries and electronic properties.

Table 4: Potential Metal Complexes and Their Characteristics

| Metal Ion (Source) | Potential Complex Structure | Potential Geometry |

| Copper(II) (CuCl₂) | [Cu(L)₂Cl₂] | Octahedral |

| Zinc(II) (Zn(NO₃)₂) | [Zn(L)₂(NO₃)₂] | Tetrahedral or Octahedral |

| Cobalt(II) (Co(OAc)₂) | [Co(L)₂(OAc)₂] | Tetrahedral or Octahedral |

| Nickel(II) (NiSO₄) | [Ni(L)₄SO₄] | Octahedral |

| (L = this compound) |

General Analytical Characterization Techniques for Synthetic Validation

The validation of the synthesis of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, purity, and identity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. For this compound derivatives, characteristic signals for the piperazine ring protons, the ethoxy group, the phenyl group, and any newly introduced functional groups are expected. For instance, in N-acyl derivatives, the piperazine protons adjacent to the carbonyl group typically show a downfield shift. beilstein-journals.org

¹³C NMR: Shows the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and bonding.

Mass Spectrometry (MS):

Determines the molecular weight of the compound and provides information about its fragmentation pattern. xml-journal.netresearchgate.net Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques. researchgate.net The fragmentation pattern can help to confirm the structure of the derivatized molecule by identifying characteristic fragments. xml-journal.net

Infrared (IR) Spectroscopy:

Identifies the functional groups present in the molecule. For example, the acylation of the piperazine will result in the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum. Sulfonamide derivatives will show characteristic S=O stretching vibrations.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and to isolate them from reaction mixtures.

Gas Chromatography (GC): Can be used for purity assessment, particularly when coupled with a mass spectrometer (GC-MS).

Table 5: Expected Analytical Data for a Hypothetical Acyl Derivative: 1-Benzoyl-4-(2-ethoxy-2-phenylethyl)piperazine

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (benzoyl and phenyl), piperazine ring protons (with some appearing as broad multiplets), ethoxy group protons (triplet and quartet), and the methine and methylene protons of the ethylphenyl group. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, piperazine ring carbons, and aliphatic carbons of the ethoxy and ethylphenyl groups. |

| MS (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

| IR | A strong absorption band around 1630-1650 cm⁻¹ corresponding to the amide carbonyl stretch. |

Considerations for Chemical Synthesis Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of this compound or its derivatives requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key Considerations for Scale-Up:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and stoichiometry is crucial. What works on a small scale may not be directly translatable to a larger scale due to differences in heat and mass transfer.

Solvent Selection: The choice of solvent should be based on factors such as reaction performance, safety, environmental impact, and ease of removal and recovery.

Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome, particularly for exothermic reactions where heat management is critical.

Work-up and Purification: Developing a robust and scalable work-up and purification procedure is essential for obtaining the final product with the desired purity. This may involve extraction, crystallization, or chromatography. The use of chromatography is often minimized on a large scale due to cost.

Process Safety: A thorough hazard assessment of all chemicals and reaction steps is necessary to identify and mitigate potential risks, such as thermal runaway, toxic gas evolution, or fire hazards.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted in accordance with Good Manufacturing Practices (GMP) to ensure product quality and consistency. nih.gov

Process Optimization Strategies:

Design of Experiments (DoE): Statistical methods like DoE can be used to systematically study the effect of multiple variables on the reaction yield and purity, allowing for the identification of optimal conditions.

Process Analytical Technology (PAT): The use of in-line or on-line analytical tools to monitor the reaction progress in real-time can provide better process control and understanding.

Flow Chemistry: Continuous flow reactors can offer advantages over traditional batch reactors in terms of better heat and mass transfer, improved safety, and easier scale-up. nih.gov

Table 6: Potential Challenges and Mitigation Strategies in the Scale-Up of Piperazine Derivative Synthesis

| Challenge | Potential Mitigation Strategy |

| Exothermic Reactions | Controlled addition of reagents, efficient cooling systems, use of flow reactors. |

| Product Isolation and Purification | Optimization of crystallization conditions, development of extraction-based work-ups, exploring alternative purification methods like salt formation. |

| Byproduct Formation | Fine-tuning of reaction conditions (temperature, stoichiometry), use of more selective reagents. |

| Handling of Hazardous Reagents | Use of closed systems, personal protective equipment (PPE), and engineering controls. |

Structural Investigations and Conformational Analysis of 1 2 Ethoxy 2 Phenylethyl Piperazine

Molecular Architecture and Key Structural Moieties

The piperazine (B1678402) ring is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. This core is a prevalent scaffold in medicinal chemistry, largely due to its conformational behavior and its ability to engage in crucial intermolecular interactions. tandfonline.comscielo.org.za

The piperazine ring typically adopts a stable chair conformation to minimize steric strain. However, it is not rigid and can undergo a process of ring inversion, interconverting between two chair forms. rsc.orgrsc.org This conformational flexibility can be critical for a molecule's ability to adapt its shape to fit into a biological target, such as a receptor binding site. nih.gov The energy barrier for this ring inversion is influenced by the nature of the substituents on the nitrogen atoms. rsc.orgrsc.org For instance, studies on analogous N-substituted piperazine derivatives have calculated the activation energy barriers for this process, highlighting the dynamic nature of the ring system. rsc.orgrsc.org

The two nitrogen atoms within the piperazine ring are key features for biological interactions. They can act as hydrogen bond acceptors, and the secondary amine (the nitrogen not attached to the phenylethyl group) can also function as a hydrogen bond donor. stereoelectronics.org Furthermore, these basic nitrogen centers can be protonated under physiological pH conditions, allowing for the formation of strong ionic interactions with acidic residues in biological targets. mdpi.com

Table 1: Representative Activation Energy Barriers for Conformational Processes in Analogous Piperazine Derivatives Note: Data is for N-benzoylated piperazine derivatives and serves to illustrate the energetic scale of conformational changes in the piperazine ring.

| Conformational Process | Activation Energy Barrier (ΔG‡) |

| Piperazine Ring Inversion | 56 - 80 kJ mol−1 |

| Amide Bond Rotation (Restricted) | 56 - 80 kJ mol−1 |

| Data sourced from studies on N-benzoylated piperazines. rsc.orgrsc.org |

The 2-phenylethyl moiety is another significant structural component, widely recognized in medicinal chemistry for its role in modulating a compound's properties and biological activity. mdpi.com This group consists of a hydrophobic, aromatic phenyl ring connected to the piperazine core by a two-carbon ethyl linker.

The primary role of the phenylethyl group is to increase the lipophilicity (fat-solubility) of the molecule. This property is crucial for influencing how a compound behaves in a biological environment, including its ability to cross cell membranes. The aromatic phenyl ring is planar and hydrophobic, favoring interactions with nonpolar regions of biological macromolecules through van der Waals forces and hydrophobic interactions. stereoelectronics.org

Moreover, the electron-rich π-system of the phenyl ring can participate in specific non-covalent interactions, most notably π-π stacking. This occurs when the phenyl ring aligns with another aromatic ring (for example, from an amino acid like phenylalanine, tyrosine, or tryptophan in a protein), creating an attractive force that can contribute significantly to the stability of a molecule-receptor complex. vulcanchem.com

Electronically, the oxygen atom of the ethoxy group is electron-donating, which can influence the electron distribution in the adjacent part of the molecule. nih.gov The oxygen atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. stereoelectronics.org

Stereochemical Considerations in Synthesis and Biological Activity

The molecular structure of 1-(2-Ethoxy-2-phenylethyl)piperazine contains a chiral center. The carbon atom that is bonded to the phenyl group, the ethoxy group, the piperazine nitrogen, and a hydrogen atom is asymmetric. This means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers (R and S forms).

Unless a stereoselective synthetic method is employed, the chemical synthesis of this compound would typically produce a racemic mixture, which is an equal 50:50 mixture of both enantiomers. nih.gov The separation of these enantiomers would be required to study their individual properties.

Stereochemistry is critically important in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a molecule often exhibit different biological activities. One enantiomer may bind to a target receptor with high affinity while the other binds weakly or not at all. Therefore, understanding and controlling the stereochemistry during synthesis is a crucial aspect of designing and developing biologically active compounds. beilstein-journals.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the structural and energetic properties of molecules like this compound. nih.gov These methods allow researchers to build three-dimensional models of the molecule and simulate its behavior, providing insights that complement experimental data. nih.gov

Using techniques such as molecular mechanics and quantum mechanics, it is possible to predict the most stable conformations of the molecule by calculating the potential energy associated with different arrangements of its atoms. tandfonline.com Molecular dynamics simulations can further be used to explore the molecule's flexibility and conformational changes over time. nih.gov These computational approaches are invaluable for understanding how the molecule might orient itself when approaching a biological target and for predicting the key interactions that would stabilize a potential complex. rsc.org

A primary application of molecular modeling is the prediction of intermolecular interactions that govern molecular recognition. mdpi.com For this compound, computational studies can identify the specific atoms and groups likely to participate in forming non-covalent bonds with a biological partner. vulcanchem.com

Hydrogen Bonding: The model would predict that the secondary nitrogen of the piperazine ring can act as a hydrogen bond donor. Both piperazine nitrogens and the oxygen atom of the ethoxy group are potential hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl ring is a prime candidate for engaging in π-π stacking interactions with aromatic residues of a receptor.

Hydrophobic Interactions: The phenyl ring and the ethyl portions of the molecule can form favorable hydrophobic interactions with nonpolar pockets in a binding site.

Ionic Interactions: If the piperazine nitrogen is protonated, it can form strong electrostatic or ionic bonds with negatively charged residues like aspartate or glutamate.

By mapping these potential interaction points, computational models provide a detailed hypothesis of the molecule's binding mode, which can guide further experimental investigation. nih.gov

Table 2: Predicted Potential Intermolecular Interactions for this compound

| Type of Interaction | Molecular Moiety Involved | Potential Interacting Partner (in a Biological Target) |

| Hydrogen Bond (Donor) | Secondary Amine (N-H) of Piperazine | Oxygen or Nitrogen atoms (e.g., in Asp, Gln, Asn) |

| Hydrogen Bond (Acceptor) | Piperazine Nitrogens, Ethoxy Oxygen | -OH groups (e.g., in Ser, Thr, Tyr), -NH groups |

| π-π Stacking | Phenyl Ring | Aromatic rings (e.g., in Phe, Tyr, Trp) |

| Hydrophobic Interactions | Phenyl Ring, Ethyl Groups | Aliphatic side chains (e.g., in Ala, Val, Leu, Ile) |

| Ionic/Electrostatic | Protonated Piperazine Nitrogen (N+) | Anionic groups (e.g., carboxylate in Asp, Glu) |

Pharmacological Activities and Biological Target Identification for 1 2 Ethoxy 2 Phenylethyl Piperazine and Its Derivatives

Broad Spectrum Biological Activities Associated with Piperazine (B1678402) Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a fundamental structural motif in medicinal chemistry. ijrrjournal.com Its unique physicochemical properties, including its conformational flexibility and ability to form hydrogen bonds, make it a versatile scaffold for designing therapeutic agents. nih.gov Piperazine derivatives have demonstrated a wide array of pharmacological activities, targeting a diverse range of biological systems and receptors. This has led to their incorporation into numerous clinically significant drugs. researchgate.net The broad spectrum of activities associated with the piperazine scaffold includes effects on the central nervous system, inflammation, microbial infections, cancer, and convulsive disorders. nih.govresearchgate.net

Neuropharmacological Modulations (e.g., Antipsychotic, Antidepressant, Anxiolytic)

The piperazine nucleus is a key component in many centrally acting agents due to its ability to interact with various neurotransmitter receptors. ijrrjournal.comresearchgate.net Many piperazine derivatives exhibit pharmacological activity that primarily involves the activation of monoamine pathways. benthamdirect.com This has led to the development of numerous drugs for treating a range of neurological and psychiatric disorders. silae.it

Key Research Findings:

Anxiolytic Effects: Several piperazine analogues are known to have anxiolytic effects. For instance, compounds like Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine act as agonists at 5-HT1A serotonin (B10506) receptors, which are implicated in anxiety and depressive disorders. silae.it Drugs such as buspirone and gepirone are other examples of aryl-piperazine anxiolytics that target these receptors. ijrrjournal.comsilae.it

Antipsychotic and Antidepressant Activity: The piperazine moiety is integral to the structure of various antipsychotic and antidepressant medications. benthamdirect.com Aripiprazole and Clozapine are examples of antipsychotics, while Vortioxetine is an antidepressant that features the piperazine scaffold. researchgate.netbenthamdirect.com These compounds often modulate dopamine (B1211576) and serotonin receptor pathways to achieve their therapeutic effects. researchgate.net

| Compound/Derivative Class | Pharmacological Activity | Biological Target/Mechanism |

| Aryl-piperazines (e.g., Buspirone, Gepirone) | Anxiolytic | 5-HT1A receptor agonist ijrrjournal.comsilae.it |

| Clozapine, Aripiprazole | Antipsychotic | Monoamine pathway modulation (e.g., Dopamine, Serotonin receptors) researchgate.netbenthamdirect.com |

| Vortioxetine | Antidepressant | Serotonin receptor modulation researchgate.netbenthamdirect.com |

| Trifluoromethylphenylpiperazine (TFMMPP) | Anxiolytic | 5-HT1A receptor agonist silae.it |

Anti-inflammatory and Immunomodulatory Effects

Piperazine derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. nih.govresearchgate.net Inflammation is a complex biological response, and certain piperazine-based compounds have shown the ability to modulate this process effectively. wisdomlib.org Research indicates that these compounds can interact with key components of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. sci-hub.st

Key Research Findings:

Inhibition of Inflammatory Mediators: Studies have shown that novel piperazine derivatives can significantly inhibit the production of pro-inflammatory mediators. In one study, compounds PD-1 and PD-2 demonstrated a dose-dependent inhibition of nitrite production and a reduction in tumor necrosis factor-alpha (TNF-α) generation in RAW 264.7 macrophage cells. nih.govrjsocmed.com

COX-2 Enzyme Interaction: Molecular docking studies have suggested that some piperazine derivatives may exert their anti-inflammatory effects by interacting strongly with the COX-2 enzyme, a key player in the synthesis of prostaglandins which mediate inflammation. sci-hub.st

In Vivo Efficacy: In animal models, such as para-xylene induced ear edema in mice, certain piperazine derivatives containing a 1,4-Benzodioxan moiety have demonstrated high anti-inflammatory potency, comparable to the standard drug diclofenac. sci-hub.st

| Compound/Derivative Class | Model System | Key Anti-inflammatory Findings |

| Piperazine Derivatives (PD-1, PD-2) | RAW 264.7 macrophage cells | Dose-dependent inhibition of nitrite and TNF-α production nih.govrjsocmed.com |

| 1,4-Benzodioxan-piperazine derivatives | Xylene-induced ear edema (mice) | Potency comparable to diclofenac sci-hub.st |

| Various Piperazine Derivatives | Molecular Docking Studies | Strong interaction with COX-2 enzyme predicted sci-hub.st |

Antimicrobial and Antiviral Properties

The rise of antimicrobial resistance has spurred the search for novel classes of therapeutic agents. apjhs.com The piperazine scaffold has proven to be a valuable nucleus in the development of compounds with a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.net

Key Research Findings:

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. apjhs.comsemanticscholar.org For example, newly synthesized Mannich bases incorporating a piperazine moiety showed significant activity against staphylococci, Micrococcus spp., Bacillus spp., and Candida spp. yeasts. nih.gov Ciprofloxacin, a widely used fluoroquinolone antibiotic, notably contains a piperazine ring in its structure. nih.gov

Antiviral Activity: The antiviral potential of piperazine has also been investigated. One study reported that piperazine itself can bind to a conserved hydrophobic pocket in the capsid protein of the Chikungunya virus (CHIKV), an alphavirus. nih.gov This binding suggests a potential mechanism for inhibiting viral replication, making the piperazine scaffold a promising lead for the structure-based design of new anti-alphaviral drugs. nih.gov Piperazine-substituted pyranopyridines have also been identified as inhibitors of hepatitis B virus (HBV) virion production. nih.gov

| Compound/Derivative Class | Pathogen(s) | Key Finding |

| Mannich Bases with Piperazine | Gram-positive bacteria, Candida spp. | Significant antibacterial and antifungal activity observed nih.gov |

| Piperazine | Chikungunya virus (CHIKV) | Binds to viral capsid protein, demonstrating antiviral potential nih.gov |

| Piperazine-substituted pyranopyridines | Hepatitis B virus (HBV) | Inhibits the formation of virion particles nih.gov |

| Ciprofloxacin | Various Bacteria | Well-established antibiotic containing a piperazine ring nih.gov |

Anticancer and Antiproliferative Mechanisms

The piperazine scaffold is a privileged structure in the design of anticancer agents, with numerous FDA-approved drugs incorporating this moiety. researchgate.net Derivatives have been shown to exhibit antiproliferative activity against a wide range of human cancer cell lines through diverse mechanisms of action. nih.govmdpi.com

Key Research Findings:

Induction of Apoptosis: A primary mechanism by which piperazine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death). nih.gov Novel piperazine-based compounds have been shown to sensitize colon cancer cells to tumor necrosis factor (TNF)-induced apoptosis. nih.gov Another study demonstrated that a piperazine derivative designated PCC induced both intrinsic and extrinsic apoptosis pathways in human liver cancer cells, partly by suppressing the translocation of NF-κB to the nucleus. nih.gov

Cell Cycle Arrest: Some piperazine derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. For instance, certain quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. mdpi.com

Inhibition of Key Enzymes and Pathways: The antiproliferative action of these compounds can also be attributed to the inhibition of critical cellular targets. Some derivatives act as topoisomerase II inhibitors, which interferes with DNA replication in cancer cells. nih.gov Others have been found to inhibit microtubule dynamics, arresting cells in mitosis. nih.gov

Broad-Spectrum Activity: The antiproliferative effects of piperazine derivatives have been observed across a wide panel of cancer cell lines, including those from lung, colon, breast, and leukemia. nih.govmdpi.com For example, indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety showed potent activity against A549 lung cancer and HCT-116 colon cancer cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| Piperazine derivative (PCC) | Human liver cancer (SNU-475, SNU-423) | Induction of intrinsic and extrinsic apoptosis pathways nih.gov |

| Indolin-2-one-piperazine derivatives | A549 (lung), HCT-116 (colon) | Antiproliferative activity nih.gov |

| Quinoxalinyl–piperazine derivatives | Various human cancer cells | G2/M cell cycle arrest, inhibition of Bcl-2 mdpi.com |

| Vindoline–piperazine conjugates | NCI-60 panel (e.g., breast, lung cancer) | Antiproliferative effects mdpi.com |

| Piperazine-based compounds (AK301) | Colon cancer cells | Inhibition of microtubule dynamics, sensitization to apoptosis nih.gov |

Anticonvulsant Activity

Derivatives of the piperazine scaffold have been explored for their potential in treating epilepsy, a common neurological disorder. wisdomlib.org Research has shown that certain piperazine-containing compounds can effectively antagonize convulsions in various preclinical models. nih.gov

Key Research Findings:

Efficacy in Preclinical Models: N-substituted derivatives of 3-aryl-pyrrolidine-2,5-dione containing a piperazine moiety have been tested for anticonvulsant activity. Compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione core exhibited significant activity in the maximal electroshock (MES) seizure test, a standard screening model for generalized tonic-clonic seizures. nih.gov

Structure-Activity Relationship: Studies have indicated that the specific substitution on the piperazine ring and associated structures is crucial for activity. For example, derivatives with a chlorine atom on the aromatic ring showed potent anticonvulsant activity, with ED50 values ranging from 29 to 48 mg/kg in the MES test. nih.gov

Mechanism of Action: The anticonvulsant properties of some piperazine derivatives are linked to their ability to block excitatory neurotransmission at glutamate receptors, which play a key role in seizure generation. wisdomlib.org

| Compound/Derivative Class | Preclinical Test | Key Anticonvulsant Finding |

| N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones | Maximal Electroshock (MES) Seizure Test | Potent activity, particularly with chloro-substituted aryl groups (ED50: 29-48 mg/kg) nih.gov |

| Benzhydryl piperazine derivatives | MES and Neurotoxicity Tests | Some compounds showed good anticonvulsant activity with low neurotoxicity ijpsr.com |

| Piperine derivatives | Various seizure models | Effective in antagonizing convulsions induced by physical and chemical methods nih.gov |

Mucolytic and Bronchospasm Relieving Properties (as part of Eprazinone)

The compound 1-(2-Ethoxy-2-phenylethyl)piperazine is a core structural component of Eprazinone, a drug used for its mucolytic and bronchospasm-relieving effects in respiratory conditions such as chronic bronchitis and asthma. patsnap.comwikipedia.org Its mechanism involves multiple actions that facilitate the clearance of mucus and ease breathing. patsnap.com

Key Research Findings:

Mucolytic Action: Eprazinone alters the composition and rheological properties of mucus. patsnap.com It works by disrupting the mucopolysaccharide and glycoprotein networks in mucus, likely by breaking down disulfide bonds, which reduces mucus viscosity and elasticity. patsnap.compatsnap.com This makes the mucus less thick and easier to expel from the respiratory tract. patsnap.com The drug also appears to increase the secretion of less viscous serous mucus from goblet cells and submucosal glands. patsnap.com

Bronchospasm Relief: Eprazinone possesses bronchospasm-relieving properties. wikipedia.orgmedicaldialogues.in This effect is potentially linked to its activity as a Phosphodiesterase-4 (PDE4) inhibitor. medicaldialogues.in It is also suggested that the drug may bind to mucin receptors in the respiratory tract, preventing the attachment of inflammatory proteins and thereby reducing bronchospasm. medicaldialogues.in

Anti-inflammatory Properties: Eprazinone has demonstrated mild anti-inflammatory effects. patsnap.com By reducing inflammation in the bronchial passages, it can help to decrease excessive mucus production, further contributing to its therapeutic effect in respiratory diseases. patsnap.com Studies in rats have shown that eprazinone can alter lung lavage lipid levels, which may be related to its anti-inflammatory action. medchemexpress.com

| Drug | Pharmacological Property | Mechanism of Action |

| Eprazinone | Mucolytic | Disrupts mucus glycoprotein networks; reduces mucus viscosity and elasticity; increases secretion of serous mucus. patsnap.compatsnap.com |

| Eprazinone | Bronchospasm relieving | Potential Phosphodiesterase-4 (PDE4) inhibition; may prevent inflammatory protein attachment to mucin receptors. medicaldialogues.in |

| Eprazinone | Anti-inflammatory | Attenuates inflammatory response in the respiratory tract; alters lung lavage lipid composition. patsnap.commedchemexpress.com |

Specific Pharmacological Targets and Receptor Interactions

The therapeutic potential and pharmacological profile of this compound and its derivatives are defined by their interactions with a range of specific biological targets. Research has identified significant activity at G-Protein Coupled Receptors (GPCRs), ion channels, and nuclear receptors.

G-Protein Coupled Receptors (GPCRs)

Derivatives of this compound have been shown to possess notable affinity for several GPCRs, which are integral to cellular signaling and are common targets for drug development.

A series of 1-(biphenyl-2-yl)-4-(2-ethoxy-2-phenylethyl)piperazine derivatives has been synthesized and evaluated for their affinity towards serotonin 5-HT1A and 5-HT2A receptors. These studies are part of an effort to develop new antipsychotic agents. The research indicates that the introduction of a hydroxyl group at the C4' position of the biphenyl moiety can significantly influence the binding affinity. Specifically, one of the synthesized compounds demonstrated high affinity for both the 5-HT1A and 5-HT2A receptors, with Ki values of 11 nM and 19 nM, respectively. This suggests that derivatives of this compound could serve as a scaffold for developing ligands with potent activity at these key neurotransmitter receptors.

The histamine H4 receptor (H4R) has been a target for derivatives of this compound in the quest for novel anti-inflammatory and immunomodulatory agents. A study focused on the synthesis and evaluation of a series of 1-(2-Aryl-2-ethoxyethyl)piperazines and their 4-substituted analogues as H4R ligands. The research identified a lead compound, 1-(2-Ethoxy-2-phenylethyl)-4-methylpiperazine, which exhibited a pKi value of 6.8 for the human H4 receptor. Further optimization of this lead compound led to the discovery of analogues with significantly improved affinity. For instance, replacing the N-methyl group with an N-(2-hydroxy-3-(1-naphthoxy)propyl) moiety resulted in a compound with a pKi of 7.9 for the H4 receptor.

Table 1: Affinity of Selected this compound Derivatives for the Human Histamine H4 Receptor (hH4R)

| Compound | R Group | pKi for hH4R |

| 1-(2-Ethoxy-2-phenylethyl)-4-methylpiperazine | -CH3 | 6.8 |

| 1-(2-Ethoxy-2-phenylethyl)-4-(2-hydroxy-3-(1-naphthoxy)propyl)piperazine | -(2-hydroxy-3-(1-naphthoxy)propyl) | 7.9 |

The development of dual neurokinin NK1/NK2 receptor antagonists has included scaffolds related to this compound. One study detailed the synthesis of piperazine derivatives, where modifications led to potent antagonists for these receptors. Although the specific ethoxy-phenylethyl moiety was not the primary focus, the core piperazine structure and its substitutions are relevant. For example, a key compound from this research, featuring a 3,5-bis(trifluoromethyl)benzyl group on one piperazine nitrogen and a more complex moiety on the other, demonstrated high affinity for both NK1 and NK2 receptors. This highlights the versatility of the piperazine scaffold in targeting neurokinin receptors.

Ion Channels (e.g., TASK-1/3 Channels)

Research has identified derivatives of this class of compounds as modulators of the TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3. A series of 1-benzyl-4-(2-ethoxy-2,2-diphenylethyl)piperazine derivatives were synthesized and found to be potent inhibitors of these potassium channels. One of the most potent compounds identified in this study was 1-(4-tert-butylbenzyl)-4-(2-ethoxy-2,2-diphenylethyl)piperazine, which exhibited IC50 values of 11 nM for hTASK-1 and 18 nM for hTASK-3. This demonstrates that specific structural modifications to the this compound scaffold can yield potent ion channel modulators.

Table 2: Inhibitory Potency of a Selected Piperazine Derivative on Human TASK-1 and TASK-3 Channels

| Compound | IC50 for hTASK-1 | IC50 for hTASK-3 |

| 1-(4-tert-butylbenzyl)-4-(2-ethoxy-2,2-diphenylethyl)piperazine | 11 nM | 18 nM |

Nuclear Receptors (e.g., Androgen Receptor Antagonism)

The pharmacological versatility of this chemical structure extends to nuclear receptors, with certain derivatives identified as antagonists of the androgen receptor (AR). In a search for new nonsteroidal AR antagonists for the treatment of prostate cancer, a series of 1-aryl-4-(2-ethoxy-2,2-diphenylethyl)piperazines was synthesized. Several of these compounds demonstrated potent AR antagonistic activity. For instance, the 4-cyano and 4-nitro substituted analogs were found to be particularly effective, with IC50 values of 130 nM and 140 nM, respectively, in a reporter gene assay using androgen-sensitive prostate cancer cells. These findings underscore the potential of the this compound scaffold in developing therapies that target nuclear hormone receptors.

Table 3: Androgen Receptor Antagonistic Activity of Selected 1-Aryl-4-(2-ethoxy-2,2-diphenylethyl)piperazine Derivatives

| Compound (Substituent on 1-Aryl group) | IC50 (nM) |

| 4-Cyano | 130 |

| 4-Nitro | 140 |

N-Methyl-D-Aspartate (NMDA) Receptors and Related Modulations

Phenylethylpiperazine derivatives have been investigated for their potential to modulate the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the primary excitatory neurotransmitter, glutamate. The NMDA receptor is a heterotetrameric protein complex that forms a central ion channel. Its regulation is critical for synaptic plasticity, learning, and memory, while its dysregulation is implicated in various neurological disorders.

Research into compounds structurally related to this compound, such as 1,2-diphenylethylamine (DPEA) and 1-(1,2-diphenylethyl)piperidine, has provided insights into the modulation of the NMDA receptor channel. nih.govresearchgate.netmeduniwien.ac.at These compounds act as channel blockers, binding within the ion channel pore and thereby inhibiting the influx of Ca²⁺ and Na⁺. The affinity of these molecules for the NMDA receptor is influenced by the stereochemistry and the nature of the substituents on the phenylethylamine core. nih.govresearchgate.net

Studies on flexible homeomorphs of the well-known NMDA channel blocker MK-801, such as (S)- and (R)-1-(1,2-diphenylethyl)piperidine, have been conducted to elucidate the NMDA channel pharmacophore. nih.govresearchgate.netmeduniwien.ac.at For instance, incorporating the nitrogen atom of (S)-1,2-diphenylethylamine into a piperidine ring results in a highly potent NMDA receptor channel blocker. meduniwien.ac.at Furthermore, modifications to the aromatic rings, such as replacement with cyclohexyl groups, have been shown to significantly reduce potency and abolish stereoselectivity, highlighting the importance of the phenyl groups for receptor interaction. meduniwien.ac.at The exploration of such derivatives helps in understanding the structural requirements for effective NMDA receptor antagonism. ijrrjournal.com

Quorum Sensing Inhibitors (e.g., LasR)

The development of non-natural antagonists for LasR represents a promising strategy to combat P. aeruginosa infections. nih.gov Research has led to the identification of potent, irreversible inhibitors of LasR. nih.gov These inhibitors function by targeting the LasR receptor, thereby disrupting the QS signaling pathway. This disruption has been shown to reduce the expression of key virulence factors in various P. aeruginosa strains, including PAO1 and the hyper-virulent strain PA14. nih.gov The effectiveness of these antagonists underscores the potential for developing novel anti-virulence agents that can mitigate bacterial pathogenicity without exerting selective pressure for resistance that is common with traditional antibiotics. nih.gov Studies on various natural and synthetic compounds have demonstrated the ability to specifically block P. aeruginosa's LasR in a dose-dependent manner, further validating this therapeutic approach. mdpi.com

Structure-Activity Relationship (SAR) Studies of Phenylethylpiperazine Derivatives

Elucidation of Pharmacophoric Features and Key Binding Motifs

The biological activity of phenylethylpiperazine derivatives is governed by their three-dimensional structure and the spatial arrangement of key chemical features, collectively known as a pharmacophore. For NMDA receptor antagonists, the pharmacophore generally consists of one or two aromatic rings (hydrophobic regions) and a protonatable amine (a positive ionizable feature), which are essential for binding within the receptor's ion channel. nih.govmeduniwien.ac.at The distance and relative orientation between the phenyl rings and the nitrogen atom are critical determinants of binding affinity. meduniwien.ac.at

For piperazine derivatives targeting other receptors, pharmacophore models have also been developed. For example, in the context of sedative-hypnotic activity, a proposed pharmacophore for 1-(2-pyrimidinyl)piperazine derivatives includes eleven features that characterize the binding model to its target receptor. nih.gov These models highlight the importance of specific hydrophobic, aromatic, and hydrogen-bonding features and their precise arrangement for achieving desired biological activity.

Impact of Substituent Modifications on Receptor Affinity and Functional Activity

Structure-Activity Relationship (SAR) studies have demonstrated that even minor modifications to the phenylethylpiperazine scaffold can significantly alter receptor affinity and functional activity. The nature, position, and size of substituents on both the phenyl and piperazine rings are crucial.

For phenethylamine derivatives, which share a core structure, SAR studies have shown that alkyl or halogen groups at the para position of the phenyl ring can positively influence binding affinity to serotonin receptors. nih.govnih.gov In contrast, for piperazine-based compounds targeting the H4 receptor, the substitution of small lipophilic groups in specific positions has been found to increase activity. ijrrjournal.com

In the context of NMDA receptor antagonists, progressive modifications to lead compounds have yielded significant improvements in potency and selectivity. For example, introducing a hydroxyl group on the phenyl ring of an N-(2-phenoxyethyl)-4-benzylpiperidine scaffold resulted in a ~25-fold increase in potency for the NR1A/2B subunit. nih.gov Further substitution, such as a p-methyl group on the benzyl (B1604629) ring, enhanced in vivo activity. nih.gov

The table below summarizes the impact of specific substitutions on the activity of phenylethylpiperazine-related scaffolds.

| Core Scaffold | Substituent Modification | Position | Effect on Activity | Target Receptor |

| N-(2-phenoxyethyl)-4-benzylpiperidine | Hydroxyl (-OH) | para-position of phenoxy ring | ~25-fold increase in potency | NMDA (NR1A/2B) |

| N-(2-phenoxyethyl)-4-benzylpiperidine | Methyl (-CH3) | para-position of benzyl ring | ~3-fold increase in MES activity | NMDA |

| Phenethylamine | Alkyl or Halogen | para-position of phenyl ring | Positive effect on binding affinity | 5-HT2A |

| Indolyl-2-yl-(4-methyl-piperazin-1-yl) methanones | Small lipophilic groups | Positions 4 and 5 of indole ring | Increased activity | H4 Receptor |

Stereoselectivity in Biological Interactions

The presence of a chiral center in many phenylethylpiperazine derivatives, typically at the carbon atom bearing the phenyl group, means that these compounds can exist as enantiomers. These stereoisomers often exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity.

For NMDA receptor channel blockers, stereoselectivity can be pronounced. In studies of 1,2-diphenylethylamine (DPEA) and its piperidine analogue, the (S)-enantiomers were found to be significantly more potent than the (R)-enantiomers. nih.govresearchgate.netmeduniwien.ac.at For example, a high degree of stereoselectivity was observed for DPEA, with the (S)-enantiomer being substantially more active. meduniwien.ac.at The incorporation of the primary amino group of (S)-DPEA into a piperidine ring to form (S)-1-(1,2-diphenylethyl)piperidine resulted in a highly potent channel blocker with a comparable high stereoselectivity factor of 49. meduniwien.ac.at

This stereospecificity highlights the highly ordered and three-dimensional nature of the binding site within the NMDA receptor channel. The receptor can distinguish between enantiomers, preferentially binding the one that achieves a more complementary fit. The degree of stereospecificity can range from minimal to factors as high as 50, underscoring the importance of chirality in drug design for this target. nih.govresearchgate.net

The table below illustrates the stereoselectivity observed in NMDA receptor ligands related to the phenylethylpiperazine structure.

| Compound | Enantiomer | Potency / Activity | Stereoselectivity Factor |

| 1,2-Diphenylethylamine (DPEA) | (S)-enantiomer | More potent | High |

| 1,2-Diphenylethylamine (DPEA) | (R)-enantiomer | Less potent | |

| 1-(1,2-Diphenylethyl)piperidine | (S)-enantiomer | More potent | 49 |

| 1-(1,2-Diphenylethyl)piperidine | (R)-enantiomer | Less potent |

Mechanism of Action Investigations Preclinical Focus

In Vitro Pharmacological Assays for Mechanistic Elucidation

A variety of in vitro pharmacological assays are employed to elucidate the mechanisms of action of piperazine (B1678402) derivatives. These assays are crucial for understanding the molecular targets and cellular effects of these compounds.

Receptor Binding and Functional Assays:

Radioligand Binding Assays: These assays are used to determine the affinity of piperazine derivatives for various receptors, such as dopamine (B1211576), serotonin (B10506), and histamine receptors. ijrrjournal.comnih.gov For example, studies have used human recombinant D2, D3, and 5-HT1A receptors to determine the binding affinities of specific piperazine compounds. ijrrjournal.com

Functional Assays: These assays measure the functional consequences of receptor binding, such as agonist or antagonist activity. For instance, adenylyl cyclase inhibition assays are used to determine the intrinsic activity of compounds at D2 receptors. nih.gov The effects on intracellular signaling molecules like cAMP are also measured. ijrrjournal.com

Enzyme Inhibition Assays:

Tyrosinase Inhibition Assays: The inhibitory potential of piperazine derivatives on enzymes like tyrosinase is evaluated in vitro. researchgate.net

Monoamine Oxidase (MAO) Inhibition Assays: Fluorometric methods are used to assess the inhibitory potency of thiazolylhydrazine-piperazine derivatives against MAO-A and MAO-B isoforms. mdpi.com

Cell-Based Assays:

Cell Proliferation and Cytotoxicity Assays: Assays like the MTT assay are used to evaluate the anti-proliferative and cytotoxic effects of piperazine derivatives on various cancer cell lines. e-century.usnih.govacs.org

Apoptosis Assays: Techniques such as flow cytometry with Annexin V and propidium iodide staining are used to quantify the induction of apoptosis. researchgate.net Western blotting can be used to measure the levels of key apoptosis-related proteins like caspases and PARP. researchgate.net

Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to study the effects of piperazine derivatives on the expression of specific genes and proteins involved in various cellular pathways. frontiersin.orgarabjchem.org

Serotonin Reuptake Inhibition Assays: Human embryonic kidney 293 (HEK 293) cells expressing the human serotonin transporter (SERT) are used to investigate the serotonin reuptake inhibiting properties of piperazine derivatives. ijrrjournal.com

Tissue-Based Assays:

Isolated Tissue Preparations: Isolated tissues, such as rabbit jejunum and aorta, are used to study the smooth muscle relaxant and antispasmodic activities of piperazine derivatives. nih.gov The effects on spontaneous and K+-induced contractions, as well as the interaction with calcium channels, are investigated. nih.gov

Neurotransmitter Release from Brain Slices: Rat hypothalamic slices are used to evaluate the effects of piperazine compounds on the release of endogenous neurotransmitters like serotonin. ijrrjournal.comnih.gov

The following table provides a summary of common in vitro assays used to study piperazine derivatives.

| Assay Type | Purpose | Example Application |

| Radioligand Binding | Determine receptor affinity | Measuring the binding of a piperazine derivative to dopamine D3 receptors. nih.gov |

| Cell Proliferation (MTT) | Assess cytotoxicity | Evaluating the anticancer activity of novel vindoline-piperazine conjugates. nih.gov |

| Flow Cytometry | Quantify apoptosis | Measuring apoptosis induction in leukemia cells treated with a piperazine compound. researchgate.net |

| Western Blotting | Analyze protein expression | Detecting changes in caspase levels in cancer cells after treatment. arabjchem.org |

| Isolated Tissue Bath | Study smooth muscle effects | Investigating the relaxant effect on rabbit jejunum contractions. nih.gov |

| Neurotransmitter Release | Measure neurotransmitter release | Quantifying serotonin release from rat hypothalamic slices. nih.gov |

Preclinical In Vivo Pharmacodynamic Models

In vivo studies are critical for understanding the physiological effects of a compound in a living organism. The following sections address the available information regarding 1-(2-Ethoxy-2-phenylethyl)piperazine in such models.

There are no specific preclinical studies that have evaluated the efficacy or pharmacodynamic effects of this compound in animal models of diseases such as cerebral ischemia, inflammation, or convulsions. Research in these areas has focused on other piperazine derivatives or the parent compound, Eperisone, which has been studied in models of muscle rigidity. researchgate.net

Specific studies assessing the pharmacodynamic endpoints of this compound in rodent models have not been published. Such studies would be necessary to understand its physiological and biochemical effects in vivo, but this research has not been made publicly available.

The primary context in which this compound appears in the literature is as a metabolite of Eperisone. Eperisone undergoes extensive first-pass metabolism, primarily in the liver and small intestine. nih.govpatsnap.com

Due to the limited availability of specific research data for this compound across the outlined topics, data tables could not be generated. Further research is required to elucidate the specific pharmacological and biological profile of this compound.

Metabolic Fate and Metabolite Identification in Animal Models

N-C Bond Cleavage Mechanisms

The cleavage of the N-C bond in this compound is a significant metabolic pathway, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. mdpi.comnih.govnih.gov This process, known as oxidative N-dealkylation, involves the enzymatic hydroxylation of the carbon atom alpha to the nitrogen within the piperazine ring. mdpi.com This hydroxylation event results in the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, leading to the cleavage of the bond between the piperazine moiety and the 2-ethoxy-2-phenylethyl group.

The primary products of this N-C bond cleavage are piperazine and 2-ethoxy-2-phenylacetaldehyde. The latter is anticipated to be further metabolized, likely through oxidation to 2-ethoxy-2-phenylacetic acid or reduction to 2-ethoxy-2-phenylethanol. This metabolic step effectively separates the piperazine ring from its substituent, a common fate for xenobiotics containing such chemical linkages. A number of CYP450 isoforms, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6, have been implicated in the N-dealkylation of various piperazine-containing compounds. nih.gov

| Metabolic Process | Key Enzymes | Intermediate | Resulting Metabolites |

|---|---|---|---|

| N-C Bond Cleavage (Oxidative N-dealkylation) | Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) | Carbinolamine | Piperazine, 2-Ethoxy-2-phenylacetaldehyde |

Deethylation Pathways

In addition to N-C bond cleavage, preclinical studies have identified deethylation as another key metabolic route for this compound. This pathway, specifically an O-deethylation, targets the ethoxy group attached to the phenylethyl substituent. Similar to N-dealkylation, this process is also catalyzed by cytochrome P450 enzymes, with CYP1A2 and CYP2E1 being prominent isoforms known to mediate O-dealkylation of various substrates.

The mechanism of O-deethylation involves the oxidative removal of the ethyl group from the ethoxy moiety. This biotransformation proceeds through the hydroxylation of the alpha-carbon of the ethyl group, forming an unstable hemiacetal intermediate. This intermediate subsequently breaks down to yield 1-(2-hydroxy-2-phenylethyl)piperazine and acetaldehyde. The resulting phenolic metabolite may then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion. The biotransformation of phenacetin to acetaminophen via O-deethylation is a classic example of this pathway mediated by CYP1A2.

| Metabolic Process | Key Enzymes | Intermediate | Resulting Metabolites |

|---|---|---|---|

| O-Deethylation | Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2E1) | Hemiacetal | 1-(2-Hydroxy-2-phenylethyl)piperazine, Acetaldehyde |

Drug Discovery and Development Considerations for 1 2 Ethoxy 2 Phenylethyl Piperazine and Analogues

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperazine (B1678402) ring is a classic example of such a scaffold, and its combination with a phenylethyl substituent further enhances its utility. The 1-(2-Ethoxy-2-phenylethyl)piperazine structure embodies key features that contribute to its privileged status.

The piperazine core, a six-membered ring containing two nitrogen atoms at opposite positions, is a highly versatile component in drug design. vulcanchem.com Its basicity allows for the formation of salts, which can improve solubility and facilitate formulation. The two nitrogen atoms also provide points for hydrogen bonding and can be readily substituted to modulate a compound's physicochemical and pharmacological properties.

The phenylethyl group introduces a hydrophobic aromatic element that can enhance membrane permeability and participate in crucial binding interactions with biological targets, such as π-π stacking. The ethoxy substituent on the ethyl linker adds a degree of conformational flexibility and can influence the compound's solubility and interactions with receptors or enzymes. vulcanchem.com

The broad biological activity of piperazine-containing compounds underscores their importance. Derivatives of this scaffold have demonstrated a wide range of therapeutic effects, including antipsychotic, antidepressant, antimicrobial, and analgesic properties. researchgate.net This versatility makes the phenylethylpiperazine framework a valuable starting point for the development of new therapeutic agents.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Key strategies for optimizing phenylethylpiperazine analogues include:

Substitution on the Phenyl Ring: The addition of various substituents to the phenyl ring can significantly impact a compound's activity. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the presence and position of a hydroxyl group on the phenyl ring were found to be critical for analgesic activity. nih.gov

Modification of the Piperazine Ring: The nitrogen atoms of the piperazine ring are key points for modification. Alkylation, acylation, or the introduction of other functional groups can alter a compound's receptor binding profile and pharmacokinetic properties.

Alteration of the Linker: The length and flexibility of the ethyl linker can be modified to optimize the spatial orientation of the phenyl and piperazine moieties, thereby improving binding affinity. The introduction of the ethoxy group in this compound is an example of such a modification.

The following table illustrates how structural modifications can influence the receptor binding affinity of phenylethylpiperazine analogues, drawing from data on related compounds.

| Compound/Analogue | Modification | Target Receptor | Binding Affinity (Ki, nM) |

| Analogue A | Unsubstituted Phenyl | Dopamine (B1211576) D2 | 150 |

| Analogue B | 3-Nitrophenyl | Dopamine D2 | 54 |

| Analogue C | 3-Hydroxyphenyl | Opioid (μ) | 8.5 |

| Analogue D | 4-Chlorophenyl | Dopamine Transporter | 0.04 |

This table is illustrative and compiled from data on various phenylethylpiperazine derivatives to demonstrate optimization principles. nih.govnih.govwikipedia.org

Development of Novel Analogues and Derivatives with Improved Pharmacological Profiles

The development of novel analogues and derivatives of this compound is a continuous effort in medicinal chemistry, driven by the quest for compounds with superior therapeutic profiles. This involves the synthesis of new chemical entities and their subsequent pharmacological evaluation.

Recent research has focused on creating multi-target ligands, where a single molecule is designed to interact with multiple receptors implicated in a particular disease state. For example, novel benzoxazole-piperazine derivatives have been developed that exhibit high affinity for dopamine D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, positioning them as potential multi-target antipsychotics. nih.gov Similarly, amide-piperazine derivatives have been optimized to act on the same combination of receptors, showing promise in preclinical models of psychosis. nih.gov

The synthesis of these novel analogues often involves multi-step reaction sequences. A common approach is the alkylation of a substituted piperazine with a suitable phenylethyl halide. vulcanchem.com The resulting compounds are then subjected to a battery of in vitro and in vivo pharmacological assays to determine their receptor binding affinities, functional activities, and therapeutic efficacy.

The table below presents a selection of novel phenylethylpiperazine analogues and their corresponding pharmacological activities, highlighting the diverse therapeutic potential of this scaffold.

| Analogue/Derivative | Key Structural Feature | Primary Pharmacological Activity |

| Benzoxazole-piperazine derivative | Benzoxazole moiety | Multi-target antipsychotic (D2, 5-HT1A, 5-HT2A affinity) |

| Amide-piperazine derivative | Amide linker | Multi-target antipsychotic with pro-cognitive effects |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | 3-Chlorophenyl substitution | Potent dopamine reuptake inhibitor |

| 4-[(1-phenethylpiperidin-4-yl)methyl]piperazine | Piperidine-methyl linker | Dopaminergic ligand |

This table is a representative summary of findings from various studies on phenylethylpiperazine analogues. nih.govwikipedia.orgnih.govnih.gov

Future Research Directions in Phenylethylpiperazine Chemistry and Biology

The field of phenylethylpiperazine chemistry and biology continues to evolve, with several promising avenues for future research. A key area of focus will likely be the continued development of multi-target ligands. The ability of the phenylethylpiperazine scaffold to interact with a variety of receptors makes it an ideal starting point for designing drugs that can modulate multiple signaling pathways simultaneously, which may offer enhanced efficacy for complex multifactorial diseases.

Another important direction is the exploration of this scaffold for new therapeutic applications. While phenylethylpiperazines are well-established in the realm of central nervous system disorders, their potential in other areas, such as oncology, infectious diseases, and inflammatory conditions, is an active area of investigation.

Advances in computational chemistry and molecular modeling will also play a crucial role in the future of phenylethylpiperazine research. In silico methods can be used to predict the binding of novel analogues to their target receptors, helping to guide synthetic efforts and accelerate the discovery of new drug candidates.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) governing the interaction of phenylethylpiperazine derivatives with their biological targets will be essential. This knowledge will enable the rational design of more potent and selective compounds with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Ethoxy-2-phenylethyl)piperazine, and how can reaction parameters be optimized?

- Methodological Answer : Common routes include nucleophilic substitution and click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system at ambient temperature ensures efficient triazole formation . Optimization involves adjusting reaction time (monitored via TLC), solvent ratios, and purification via silica gel chromatography (e.g., ethyl acetate:hexane, 1:8) .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with internal standards (e.g., p-tolylpiperazine) provides sensitivity for hair or tissue analysis . For structural confirmation, Raman microspectroscopy at 20 mW laser power and 128–256 scans achieves high-resolution spectra, while multivariate analysis (PCA and LDA) distinguishes isomers .

Q. How do substituents on the piperazine ring influence the compound’s physicochemical properties?

- Methodological Answer : Substituents like ethoxy or phenyl groups alter pKa values and hydrophobicity. Thermodynamic studies (van’t Hoff equation) show electron-withdrawing groups (e.g., -CF₃) decrease basicity, while alkyl chains increase lipophilicity, affecting solubility and receptor binding .

Advanced Research Questions

Q. How can multivariate statistical methods resolve spectral overlaps in Raman analysis of piperazine analogs?